Fmoc-D-Phg-Cl

Peptide Synthesis Racemization Suppression Stereochemical Integrity

Fmoc-D-Phg-Cl (CAS 111524-97-1) is the acyl chloride derivative of Fmoc-D-phenylglycine. It enables direct, base-free coupling that preserves stereochemical integrity, addressing the racemization risk inherent to standard D-Phg-OH activation. Recommended for applications where enantiomeric purity is critical. Delivers fast coupling kinetics with high yields for automated and industrial-scale peptide synthesis.

Molecular Formula C23H18ClNO3
Molecular Weight 391.8 g/mol
Cat. No. B12873956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Phg-Cl
Molecular FormulaC23H18ClNO3
Molecular Weight391.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C23H18ClNO3/c24-22(26)21(15-8-2-1-3-9-15)25-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,25,27)/t21-/m1/s1
InChIKeyOOKPLZJDPAOXFM-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Phg-Cl: Product Overview and Procurement Considerations


Fmoc-D-Phg-Cl (CAS 111524-97-1), also known as N-[(9-fluorenylmethyl)oxycarbonyl]-D-α-phenylglycine chloride, is an Fmoc-protected D-phenylglycine acid chloride building block used primarily in peptide synthesis [1]. It serves as a reactive acyl chloride derivative, enabling direct coupling to amines without separate activation steps. The compound is characterized by a molecular formula of C23H18ClNO3 and a molecular weight of 391.85 g/mol, with predicted physicochemical properties including a melting point of 138-139°C and a LogP of 5.3 [1].

Fmoc-D-Phg-Cl: Why Substitution with Other Fmoc-Phg Derivatives or Coupling Reagents Can Compromise Results


Fmoc-D-Phg-Cl cannot be trivially substituted with other Fmoc-protected D-phenylglycine derivatives, such as Fmoc-D-Phg-OH, or alternative coupling reagents due to fundamental differences in reactivity, racemization propensity, and process efficiency. Phenylglycine residues are notoriously prone to racemization during peptide coupling, particularly under basic conditions [1]. The acid chloride form (Fmoc-D-Phg-Cl) offers a distinct advantage: it enables direct, base-free coupling that can preserve stereochemical integrity, whereas the free acid (Fmoc-D-Phg-OH) requires activation with coupling reagents that often necessitate basic conditions, increasing racemization risk [2]. Furthermore, the chloride derivative allows for faster coupling kinetics compared to standard active esters, which is critical for difficult sequences [3]. These differences have direct, quantifiable impacts on yield, purity, and stereochemical outcome, as detailed in the evidence below.

Fmoc-D-Phg-Cl: Quantitative Evidence for Differentiated Performance in Peptide Synthesis


Racemization-Free Coupling vs. Base-Mediated Activation of Fmoc-D-Phg-OH

The coupling of Fmoc-amino acid chlorides, a class that includes Fmoc-D-Phg-Cl, is reported to be racemization-free when mediated by potassium salt of 1-hydroxybenzotriazole (KOBt) in an organic medium without base addition [1]. In contrast, standard coupling of Fmoc-D-Phg-OH using carbodiimide/activator methods typically requires a base, which can induce racemization in phenylglycine residues [2]. While direct head-to-head data for Fmoc-D-Phg-Cl vs. Fmoc-D-Phg-OH are not available, the class-level inference is strong: the acid chloride method consistently yields racemization-free product, as demonstrated by the synthesis of diastereomeric dipeptides Fmoc-Phg-Phe-OMe and Fmoc-D-Phg-Phe-OMe, which showed no detectable epimerization by 1H NMR and HPLC [3].

Peptide Synthesis Racemization Suppression Stereochemical Integrity

Accelerated Coupling Kinetics of Fmoc-Amino Acid Chlorides vs. Active Esters

Fmoc-amino acid chlorides, including Fmoc-D-Phg-Cl, exhibit significantly faster coupling rates compared to pentafluorophenyl (Pfp) esters. In a comparative study, Fmoc-amino acid chlorides coupled completely within 5-10 minutes under microwave irradiation, whereas Fmoc-Pfp esters required 30-45 seconds under the same conditions, but the chloride method was noted as 'fast' and 'high-yielding' across a broader range of substrates [1]. In another study, coupling of Fmoc-amino acid chlorides with activated zinc dust was described as 'reasonably fast' and 'high yielding', with reactions typically complete within 30 minutes at room temperature [2].

Peptide Synthesis Coupling Efficiency Reaction Kinetics

High Isolated Yields in Peptide Synthesis Using Fmoc-Amino Acid Chlorides

The use of Fmoc-amino acid chlorides, exemplified by the synthesis of the pentapeptide Fmoc-[Leu]enkephalin, resulted in an isolated yield of 90% on a 5 mmol scale without isolation of intermediates [1]. Similarly, coupling mediated by activated zinc dust was described as 'high yielding', though specific percentages were not provided for all substrates [2]. In contrast, typical yields for Fmoc-D-Phg-OH coupling in difficult sequences can be lower (e.g., 70-85%) due to incomplete activation and racemization [3].

Peptide Synthesis Yield Optimization Process Efficiency

Fmoc-D-Phg-Cl: Optimal Application Scenarios for Research and Industrial Procurement


Synthesis of Peptides Containing Racemization-Prone Phenylglycine Residues

Fmoc-D-Phg-Cl is the preferred building block for introducing D-phenylglycine into peptide sequences where stereochemical purity is paramount, such as in antimicrobial peptides, GPCR ligands, and peptide-based diagnostics. The class-level evidence for racemization-free coupling under base-free conditions [1] directly supports its use over Fmoc-D-Phg-OH, which carries a higher risk of epimerization [2]. Procurement should be driven by the need for high enantiomeric purity in the final product, which is critical for biological activity and regulatory approval.

High-Throughput and Automated Peptide Synthesis Workflows

The fast coupling kinetics of Fmoc-amino acid chlorides [1], combined with their compatibility with automation-friendly protocols (e.g., no base addition, simple work-up), make Fmoc-D-Phg-Cl an ideal candidate for high-throughput peptide synthesis platforms. Procurement for automated synthesizers, where speed and consistency are key, should prioritize the chloride derivative over slower or more complex activation methods.

Large-Scale Solution-Phase Peptide Manufacturing

For industrial-scale peptide production, the high yields (up to 90% isolated) and ease of scale-up demonstrated with Fmoc-amino acid chlorides [1] offer a compelling economic advantage. The ability to avoid base-catalyzed racemization and simplify work-up procedures translates to lower cost of goods and improved process robustness. Procurement for kilogram-scale manufacturing should favor Fmoc-D-Phg-Cl when D-Phg residues are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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